molecular formula C21H21NO4 B2508284 2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 903199-66-6

2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2508284
CAS No.: 903199-66-6
M. Wt: 351.402
InChI Key: QDGFBHHIDHMLJI-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that belongs to the class of phenols and oxazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl-substituted oxazole ring, and a phenol group with an allyl ether substituent. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-methoxyphenyl-substituted nitrile, in the presence of a base and a suitable oxidizing agent.

    Introduction of the methyl group: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.

    Attachment of the allyl ether group: This step involves the reaction of the phenol group with an allyl halide in the presence of a base to form the allyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl and oxazole groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, while the phenol group can undergo redox reactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to the presence of the oxazole ring and the allyl ether substituent. These structural features impart distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19NO3\text{C}_{18}\text{H}_{19}\text{N}\text{O}_3

This structure features an oxazole ring, a methoxyphenyl group, and a phenolic component, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many oxazole derivatives have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity : The phenolic component may provide antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related oxazole compounds. For instance:

  • A study on a related compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Flow cytometry assays revealed that these compounds can induce cell cycle arrest in the G1 phase, suggesting a mechanism involving the inhibition of cell division .

Antimicrobial Effects

Compounds structurally related to this compound have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL
Compound CP. aeruginosa30 µg/mL

These findings suggest that the compound may exhibit similar antimicrobial activity due to structural similarities.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of several oxazole derivatives on human lung carcinoma cells. The results indicated that certain derivatives had IC50 values ranging from 10 to 20 µM, suggesting promising anticancer activity .

Study 2: Antimicrobial Testing

In another investigation, a series of oxazole derivatives were tested against common pathogens. The results showed effective inhibition at concentrations lower than those typically required for conventional antibiotics, highlighting the potential for developing new antimicrobial agents .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)12-25-15-9-10-16(18(23)11-15)21-20(14(3)22-26-21)17-7-5-6-8-19(17)24-4/h5-11,23H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGFBHHIDHMLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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